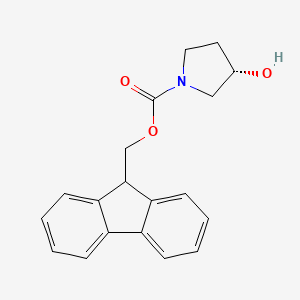

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Bioactive Compounds and Pharmaceuticals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of bioactive compounds and pharmaceuticals. researchgate.netdntb.gov.uanih.gov Its saturated, non-planar nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. researchgate.netnih.gov This "pseudorotation" of the ring enables the creation of molecules with specific spatial arrangements of substituents, influencing their interaction with biological targets. researchgate.netnih.gov

Many natural products, alkaloids, and synthetic drugs incorporate the pyrrolidine scaffold, demonstrating its importance in medicinal chemistry. frontiersin.orgresearchgate.net The presence of this ring system can significantly impact a molecule's biological activity, contributing to its efficacy as an antimicrobial, antiviral, anticancer, or anti-inflammatory agent, among others. frontiersin.org

Importance of Chiral Purity in Advanced Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. pure-synth.comquora.com Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. pure-synth.comresearchgate.net One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. pure-synth.com

The tragic case of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, underscores the critical need for enantiomerically pure compounds in pharmaceuticals. pure-synth.com Consequently, regulatory bodies like the FDA now recommend the use of optically pure drugs, necessitating the development of methods for chiral separation and synthesis. veranova.comnih.gov Achieving high chiral purity is paramount for ensuring the safety and efficacy of modern drugs. veranova.com

Role of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine as a Versatile Chiral Building Block

This compound serves as a highly versatile chiral building block in advanced chemical synthesis. frontiersin.orgpure-synth.com The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center, which is crucial for its application in creating stereochemically defined molecules. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the nitrogen atom, essential for its use in solid-phase peptide synthesis (SPPS) and other multi-step synthetic sequences. nih.govspringernature.com The hydroxyl group provides a reactive handle for further functionalization, allowing for the introduction of diverse substituents.

This combination of a defined stereocenter, a readily cleavable protecting group, and a modifiable hydroxyl group makes this compound a valuable precursor for the synthesis of complex chiral molecules, including peptidomimetics and other pharmaceutically relevant compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDNZJQVYQCDJW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584680 | |

| Record name | (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215178-38-4 | |

| Record name | (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Fmoc-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

The distinct physicochemical properties of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine are fundamental to its handling and reactivity in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₃ sigmaaldrich.com |

| Molecular Weight | 309.36 g/mol sigmaaldrich.com |

| Melting Point | 106-110 °C (decomposes) sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly). chemicalbook.com |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine.

| Spectroscopic Technique | Key Features |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the protons on the pyrrolidine (B122466) ring, the fluorenyl group of the Fmoc protecting group, and the hydroxyl proton. |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks corresponding to the carbon atoms of the pyrrolidine ring and the Fmoc group. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound. |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Chiral Scaffolding in Asymmetric Catalysis and Ligand Design

The inherent chirality of the 3-hydroxypyrrolidine core makes it an excellent starting point for the design of organocatalysts and ligands that can induce stereoselectivity in chemical transformations. The precise spatial arrangement of its functional groups—the secondary amine (protected as an Fmoc carbamate), the hydroxyl group, and the chiral center—is key to its effectiveness in creating a defined chiral environment for catalysis.

Pyrrolidine (B122466) derivatives, inspired by the natural amino acid L-proline, are among the most successful organocatalysts. researchgate.net The introduction of a hydroxyl group onto the pyrrolidine ring, as in 3-hydroxypyrrolidine, significantly influences the catalyst's behavior. researchgate.net This hydroxyl group can participate in hydrogen bonding, which helps to organize the transition state of a reaction, thereby enhancing stereochemical control. researchgate.net

After the removal of the N-Fmoc protecting group, the resulting (S)-3-hydroxypyrrolidine can act as a bifunctional catalyst. The secondary amine can form an enamine or iminium ion with a carbonyl substrate, while the hydroxyl group can interact with the other reactant, guiding its approach to a specific face of the reactive intermediate. This dual functionality is crucial for achieving high levels of enantioselectivity. Researchers have explored various derivatives of hydroxyproline (B1673980), modifying the core structure to fine-tune catalytic activity and selectivity for specific reactions. researchgate.net

Hydroxyproline-based organocatalysts have demonstrated significant efficacy in key carbon-carbon bond-forming reactions that are fundamental to organic synthesis. researchgate.netresearchgate.net These reactions, including aldol (B89426) and Michael additions, are vital for constructing complex molecular architectures with specific stereochemistry.

In the aldol reaction , which joins two carbonyl compounds, hydroxyproline catalysts direct the formation of β-hydroxy ketones with high stereopurity. researchgate.net Studies comparing different hydroxyproline isomers have shown that the position and stereochemistry of the hydroxyl group are critical. For instance, in the reaction between 4-nitrobenzaldehyde (B150856) and acetone, certain hydroxyproline derivatives show enhanced stereoselectivity compared to L-proline itself. researchgate.net The hydroxyl group at the 3-position, however, can sometimes lead to a decrease in enantioselectivity in aldol reactions, possibly due to the formation of a hydrogen bond that slightly alters the geometry of the transition state. researchgate.net

The Michael addition , the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where these catalysts excel. Research has shown that (3S)-hydroxy-L-proline can give superior results in Michael additions compared to other isomers, highlighting the subtle but profound influence of the hydroxyl group's placement on the catalytic outcome. researchgate.net

| Reaction Type | Catalyst Type | Key Finding |

|---|---|---|

| Aldol Reaction | (2S,4R)-Hydroxyproline | Shows an enhancement in stereoselectivity compared to L-proline. |

| Aldol Reaction | (2S,3R)-Hydroxyproline | A decrease in enantioselectivity was observed, potentially due to H-bonding from the C3-hydroxyl group. |

| Michael Addition | (2S,3S)-Hydroxyproline | Demonstrates the best results among tested hydroxyproline isomers. |

| Mannich Reaction | (2S,5R)-Hydroxyproline | Provides the most effective results for this type of transformation. |

Integration into Peptide Chemistry and Peptidomimetics

The Fmoc protecting group on (S)-(+)-1-Fmoc-3-hydroxypyrrolidine makes it directly suitable for use in modern peptide synthesis, where it serves as a valuable modified proline analogue. Its incorporation can introduce structural constraints and new functionalities into peptide chains.

This compound is fully compatible with the standard protocols of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.combachem.com SPPS is an automated or manual technique where a peptide chain is assembled step-by-step while anchored to an insoluble resin support. bachem.comresearchgate.netnih.gov The Fmoc group provides temporary protection for the α-amino group and is selectively removed at each cycle with a mild base, typically piperidine, allowing the next Fmoc-protected amino acid to be coupled. peptide.com

The inclusion of this compound in an SPPS protocol allows for the precise placement of a 3-hydroxyproline (B1217163) residue within a peptide sequence. researchgate.netacs.org This is significant because the hydroxyl group can then act as a chemical handle for further modifications, or it can influence the peptide's structure and function through hydrogen bonding.

Peptides often suffer from poor metabolic stability and low bioavailability, which limits their therapeutic potential. One strategy to overcome this is to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. sciforum.net Introducing conformational constraints into a peptide backbone is a powerful method for enhancing potency and stability. nih.govnih.govuri.edu

The rigid five-membered ring of the 3-hydroxypyrrolidine unit serves as an excellent conformational constraint. When incorporated into a peptide sequence, it reduces the flexibility of the backbone, locking it into a specific bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for a biological target.

A notable application is in the design of inhibitors for enzymes like β-secretase 1 (BACE1), a key target in Alzheimer's disease research. researchgate.net The hydroxypyrrolidine structure can be used as a constrained mimic of statine (B554654), an unusual amino acid that is a core component of many protease inhibitors. researchgate.net Researchers have successfully synthesized peptidomimetics where a hydroxypyrrolidine template replaced a statine unit in known BACE1 inhibitors using conventional Fmoc SPPS, demonstrating its utility in creating novel therapeutic candidates. researchgate.net

The hydroxyl group of the 3-hydroxypyrrolidine residue is not just a structural element; it is a versatile functional handle for post-synthesis modification. This has given rise to a powerful technique known as "proline editing". acs.orgnih.govnih.gov

In this approach, this compound (or its 4-hydroxy counterpart) is incorporated into a peptide during standard SPPS. acs.orgnih.gov After the full peptide sequence is assembled, the hydroxyl group can be selectively and stereospecifically modified on the solid support. acs.org This allows for the introduction of a vast array of functional groups with high precision.

| Category | Examples of Introduced Functionality |

|---|---|

| Amino Acid Mimetics | Cys, Asp/Glu, Phe, Lys, Arg |

| Recognition Motifs | Biotin, RGD sequence |

| Spectroscopic Probes | Fluorescent tags, 19F NMR handles (fluoro, pentafluorophenyl), IR probes (cyanophenyl ether) |

| Reactive Handles for Bioorthogonal Chemistry | Azide, alkyne, alkene, tetrazine, thiol, ketone, maleimide |

This method provides access to an extensive library of functionally diverse peptides without the need for synthesizing each unique proline derivative from scratch. acs.org The resulting peptides, equipped with specific probes or reactive groups, are invaluable tools for studying biological systems, enabling applications such as protein labeling, activity-based profiling, and the investigation of protein-protein interactions. nih.govbiorxiv.orgbiorxiv.org

Synthesis of N-Substituted Amino Acid Analogs and Non-Native Peptides

The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the nitrogen atom of this compound makes it highly suitable for solid-phase peptide synthesis (SPPS). This strategy allows for the incorporation of the hydroxypyrrolidine motif into peptide chains, leading to the formation of N-substituted amino acid analogs and non-native peptides. The synthesis of these modified peptides often involves the reductive alkylation of the N-terminal amino group of a growing peptide with an Fmoc-Nα-protected amino aldehyde. nih.gov This approach has been used to create analogues of dynorphin (B1627789) A, where the modified peptide bond provides increased enzymatic stability. nih.gov

The incorporation of such non-natural amino acids can significantly alter the conformational properties and biological activity of peptides. The rigid pyrrolidine scaffold can induce specific turns or folds in the peptide backbone, influencing its interaction with biological targets. The Fmoc group is stable under acidic conditions but can be readily removed with a base, such as piperidine, allowing for the sequential addition of further amino acids in the peptide chain. google.com This compatibility with standard Fmoc-SPPS protocols makes this compound a versatile tool for creating peptidomimetics with unique structural and functional properties.

Precursor for Biologically Active Compounds and Drug Discovery Initiatives

Synthesis of Pyrrolidine-Containing Pharmaceuticals

The chiral nature of this compound is instrumental in the synthesis of enantiomerically pure pharmaceuticals. The pyrrolidine moiety is a common feature in drugs targeting a variety of diseases. enamine.net

| Drug Class | Example(s) | Therapeutic Use |

| Antihypertensives | Barnidipine (B1667753) | Treatment of high blood pressure. google.com |

| Antimuscarinics | Darifenacin (B195073) | Treatment of overactive bladder. google.com |

| Antipsychotics | Raclopride, Remoxypride | Used in the treatment of psychosis. mdpi.comnih.gov |

| Antidiabetics | Vildagliptin | Treatment of type 2 diabetes. nih.gov |

| Antivirals | Daclatasvir (B1663022), Asunaprevir, Paritaprevir | Treatment of Hepatitis C. mdpi.comnih.gov |

| Antibiotics | Ertapenem, Meropenem | Broad-spectrum antibiotics. nih.gov |

| Analgesics | Asimadoline | A κ-opioid agonist. enamine.net |

| Thrombolytic Drugs | Not explicitly detailed in the provided context. | |

| Iminosugars | Not explicitly detailed in the provided context. | |

| NaV1.7 Channel Modulators | Not explicitly detailed in the provided context. |

The synthesis of these drugs often relies on the introduction of a pre-formed chiral pyrrolidine ring to ensure the desired optical purity and biological activity. mdpi.com For instance, the synthesis of the antihypertensive drug barnidipine and the overactive bladder treatment darifenacin utilizes the (S)-3-hydroxypyrrolidine fragment. google.com Similarly, various antiviral agents for hepatitis C, such as daclatasvir and paritaprevir, incorporate a pyrrolidine ring derived from proline or its derivatives. mdpi.comnih.gov

Development of Small Molecule Inhibitors and Modulators with Pyrrolidine Cores

The pyrrolidine scaffold is a key element in the design of small molecule inhibitors and modulators that target specific proteins and enzymes. The defined stereochemistry of this compound is crucial for achieving high affinity and selectivity for the intended biological target.

For example, a series of compounds bearing the (S)-3-aminopyrrolidine scaffold, a derivative of (S)-3-hydroxypyrrolidine, were identified as dual inhibitors of Abl and PI3K kinases. nih.gov These kinases are involved in cancer cell proliferation, and their simultaneous inhibition shows promise for overcoming drug resistance. nih.gov Molecular docking studies have shown that these pyrrolidine-containing compounds can effectively bind to the active sites of these kinases. nih.gov The pyrrolidine ring often serves as a central scaffold to which various functional groups are attached to optimize binding interactions and pharmacological properties. The development of Polo-like kinase 1 (PLK1) inhibitors, a target in cancer therapy, has also utilized pyrrolidine-based scaffolds. mdpi.com

Scaffolding for Complex Natural Product Total Synthesis

The total synthesis of complex natural products is a significant challenge in organic chemistry, often requiring the use of chiral building blocks to construct intricate molecular architectures. nih.gov this compound and related pyrrolidine derivatives serve as valuable chiral scaffolds in the synthesis of such molecules. nih.gov Natural products are a rich source of bioactive compounds with potential applications in drug discovery. nih.govnih.gov

The pyrrolidine unit is found in a variety of natural products with diverse biological activities. The stereocontrolled synthesis of these natural products often relies on the incorporation of a chiral pyrrolidine fragment early in the synthetic sequence. This strategy ensures the correct stereochemistry in the final product, which is often critical for its biological function.

Design of Chiral Sensors and Recognition Platforms for Enantiomeric Discrimination

The ability to distinguish between enantiomers is of paramount importance in fields such as pharmacology and materials science. Chiral molecules can exhibit vastly different biological activities, making enantiomeric discrimination a critical aspect of drug development and safety. nih.gov this compound and its derivatives can be incorporated into larger molecular frameworks to create chiral sensors and recognition platforms.

These platforms utilize the specific three-dimensional arrangement of the chiral pyrrolidine to selectively interact with one enantiomer of a target molecule over the other. nih.gov This selective binding can be detected through various analytical techniques, such as fluorescence or surface-enhanced Raman scattering (SERS). nih.govrsc.org For instance, chiral imprinted polymers based on pyrrolidine derivatives can be used to create cavities that specifically bind to one enantiomer, allowing for its detection and quantification. nih.govnih.gov The development of such sensors is crucial for quality control in the pharmaceutical industry and for studying the role of chirality in biological systems.

Contributions to Materials Science and Supramolecular Chemistry

The well-defined structure and chirality of this compound also lend themselves to applications in materials science and supramolecular chemistry. The pyrrolidine ring can be incorporated into polymers and other materials to impart specific properties. For example, chiral polymers can be used as stationary phases in chromatography for the separation of enantiomers.

In supramolecular chemistry, the ability of the pyrrolidine moiety to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can be exploited to construct complex, self-assembling systems. The chirality of the building block can direct the formation of helical or other chiral supramolecular structures. These organized assemblies have potential applications in areas such as catalysis, molecular recognition, and the development of novel functional materials.

Applications in Organic Synthesis

Precursor for the Synthesis of Complex Molecules

This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly those with pharmaceutical applications. mdpi.com The pyrrolidine (B122466) scaffold is a common feature in many drugs, and the defined stereochemistry of this building block allows for the precise construction of the target molecule. frontiersin.orgresearchgate.net

Role in the Development of Novel Catalysts

The chiral nature of this compound makes it a candidate for the development of novel asymmetric catalysts. Chiral ligands derived from pyrrolidine derivatives can be used to induce stereoselectivity in a wide range of chemical reactions.

Application in Peptide Synthesis and Peptidomimetics

The Fmoc protecting group makes this compound particularly well-suited for use in solid-phase peptide synthesis (SPPS). nih.govspringernature.com It can be incorporated into peptide chains to create peptidomimetics, which are molecules that mimic the structure and function of peptides but may have improved properties such as increased stability or bioavailability. The hydroxyl group allows for further modification, enabling the creation of diverse and complex peptide-like structures. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability has spurred the development of more environmentally friendly methods for synthesizing chiral compounds like (S)-(+)-1-Fmoc-3-hydroxypyrrolidine. Traditional synthetic pathways can be resource-intensive and generate considerable waste. To address this, researchers are exploring greener alternatives that prioritize atom economy, utilize renewable resources, and employ milder reaction conditions.

One promising approach involves the use of biocatalysis. acs.org Engineered enzymes, for instance, can facilitate the intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgnih.gov This method offers a more direct and atom-economical route compared to traditional multi-step syntheses. nih.gov Additionally, solvent choice is a critical aspect of green chemistry. The use of pyrrolidine (B122466) for Fmoc-removal in solid-phase peptide synthesis (SPPS) has been shown to expand the range of viable green solvents, offering alternatives to commonly used polar aprotic solvents like DMF. bohrium.com The development of one-pot, multi-component reactions in environmentally benign solvents like ethanol-water mixtures also represents a significant step towards sustainable synthesis of complex pyrrolidine-fused structures. rsc.org

Key features of emerging greener synthetic routes include:

Biocatalysis: Utilizing enzymes for highly selective and efficient synthesis. acs.orgnih.gov

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product. nih.gov

Green Solvents: Employing environmentally friendly solvent systems to reduce pollution and hazard. bohrium.comrsc.org

Catalyst-Free Conditions: Developing reactions that proceed efficiently without the need for metal catalysts. rsc.org

Exploration of Novel Bioorthogonal Applications in Chemical Biology

Bioorthogonal chemistry, which involves chemical reactions that can proceed in living systems without interfering with native biological processes, presents a fertile ground for new applications of this compound. nih.gov The unique conformational constraints and the presence of a hydroxyl group make this pyrrolidine derivative an attractive scaffold for creating novel chemical biology tools.

The core concept of bioorthogonal chemistry is the use of mutually reactive groups that are inert to the biological environment. nih.gov By functionalizing the pyrrolidine ring with bioorthogonal handles, such as azides or alkynes, it can be specifically and efficiently linked to biomolecules that have been tagged with a complementary reactive partner. This enables a wide array of applications, including:

Biolabeling: Attaching fluorescent dyes or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and tracking purposes. nih.gov

Drug Delivery: Conjugating drugs to targeting moieties to ensure their delivery to specific cells or tissues.

Probing Biological Function: Creating probes to study the activity and interactions of biomolecules in their native environment.

The Fmoc protecting group is particularly advantageous in this context as it allows for the straightforward incorporation of the pyrrolidine unit into peptides via solid-phase peptide synthesis (SPPS). chemimpex.com This facilitates the creation of sophisticated peptidomimetics and bioconjugates with tailored properties for chemical biology research. The development of enzyme-mediated bioorthogonal technologies further expands the possibilities for in vitro and in vivo applications. nih.gov

Design of Advanced Functional Materials Incorporating Chiral Pyrrolidine Units

The inherent chirality of this compound is a valuable feature for the design of advanced functional materials with unique properties. rsc.orgnih.govnih.gov By incorporating this chiral building block into larger structures like polymers, metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs), it is possible to create materials with tailored chiroptical, catalytic, and separation capabilities. rsc.org

A notable application is in the field of asymmetric catalysis, where chiral materials can be used to control the stereochemical outcome of chemical reactions. rsc.orgnih.govnih.gov For example, a chiral mesoporous hybrid material synthesized with pyrrolidine units has been shown to be an effective and recyclable catalyst for enantioselective Michael additions. rsc.orgnih.govnih.gov The ordered arrangement of chiral moieties within these materials creates an asymmetric environment that can favor the formation of one enantiomer over the other.

Furthermore, the hydroxyl group on the pyrrolidine ring provides a convenient point for modification and for anchoring the chiral unit to a solid support. This is particularly useful in creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused. nih.gov The development of such materials is a key area of research with potential applications in the pharmaceutical and fine chemical industries. rsc.orgnih.govnih.gov The broader field of advanced functional materials continues to grow, with applications spanning from electronics to healthcare. wiley.com

Targeted Therapeutic Development and Clinical Translation of Pyrrolidine-Based Drug Candidates

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govnih.govfrontiersin.org The conformational rigidity and stereochemical definition of this compound make it an important starting point for the synthesis of novel drug candidates. The stereochemistry of the pyrrolidine ring is often a critical determinant of a drug's biological activity and its ability to bind selectively to its target. nih.govnih.gov

Researchers are actively exploring pyrrolidine derivatives for a wide range of therapeutic targets. For instance, pyrrolidinium (B1226570) fullerenes are being investigated as inhibitors of the YTHDF1 protein for targeted cancer therapy. nih.gov These compounds have been shown to suppress cancer cell proliferation and induce cell cycle arrest. nih.gov Similarly, pyrrolidine-based compounds have been identified as potent agonists for the kappa opioid receptor, with potential applications in pain management. acs.org

The development of efficient and scalable synthetic routes is crucial for the clinical translation of these drug candidates. nih.gov An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, which is significantly shorter and higher yielding than previous methods. nih.gov The journey from a promising lead compound to a clinically approved drug is long and challenging, often requiring extensive optimization of the compound's structure-activity relationship and pharmacokinetic properties. acs.org The versatility of the pyrrolidine scaffold, however, ensures its continued importance in the discovery and development of new medicines. frontiersin.org

Q & A

Q. What statistical approaches address variability in chiral resolution data?

- Methodology : Use multivariate analysis (ANOVA) to evaluate factors like temperature, solvent polarity, and catalyst loading. Apply bootstrapping to assess confidence intervals for enantiomeric excess measurements .

Key Data and Trends from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.